4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine
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Overview
Description
4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine is a heterocyclic compound with a fused bicyclic structure. This compound is part of the pyrazolo[3,4-D]pyrrolo[2,3-B]pyridine family, which is known for its potential pharmacological applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine typically involves hydrazine condensations and C–N Ullmann-type cross-coupling reactions with microwave activation . The process begins with the preparation of the pyrazole moiety, followed by the formation of the fused bicyclic structure through a series of condensation and cyclization reactions. Chemoselective bromination of the newly formed bipyrazoles, followed by Suzuki–Miyaura cross-coupling reactions, allows for the synthesis of a variety of modulated heterobicycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazolo[3,4-D]pyrrolo[2,3-B]pyridines.
Scientific Research Applications
4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles: These compounds share a similar pyrazole-based structure and exhibit comparable biological activities.
1H-Pyrrolo[2,3-b]pyridine derivatives: These derivatives have potent activities against various biological targets and are structurally related to 4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine.
Uniqueness
This compound is unique due to the presence of the chlorine atom and its specific fused bicyclic structure. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
2177267-14-8 |
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Molecular Formula |
C9H7ClN4 |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
7-chloro-3-methyl-3,4,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene |
InChI |
InChI=1S/C9H7ClN4/c1-14-7-5-2-3-11-9(5)13-8(10)6(7)4-12-14/h2-4,12H,1H3 |
InChI Key |
WBHIELFTWUUTBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C3C=CN=C3N=C(C2=CN1)Cl |
Origin of Product |
United States |
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